3-Methylundecanal

Structure-Odor Relationship Fragrance Chemistry Sensory Evaluation

3-Methylundecanal (CAS 77772-06-6) is a C12 methyl-branched aliphatic aldehyde with the molecular formula C12H24O and a molecular weight of 184.32 g/mol. It is part of a series of methyl-undecanal isomers whose olfactory properties are highly dependent on the specific position of the methyl branch along the carbon chain, as established through systematic structure-odor relationship (SOR) studies.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 77772-06-6
Cat. No. B12650375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylundecanal
CAS77772-06-6
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)CC=O
InChIInChI=1S/C12H24O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h11-12H,3-10H2,1-2H3
InChIKeySXYARAIVIPVMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylundecanal CAS 77772-06-6: Sourcing & Specifications for a Specialty Branched Aldehyde


3-Methylundecanal (CAS 77772-06-6) is a C12 methyl-branched aliphatic aldehyde with the molecular formula C12H24O and a molecular weight of 184.32 g/mol [1]. It is part of a series of methyl-undecanal isomers whose olfactory properties are highly dependent on the specific position of the methyl branch along the carbon chain, as established through systematic structure-odor relationship (SOR) studies [2]. Its physical property estimates—including a boiling point of 240.6-242.0°C at 760 mmHg, a vapor pressure of 0.0417 mmHg at 25°C, and a calculated log Kow of 4.67 [1]—place it within the aldehyde volatility range suitable for fragrance applications, while its specific branch position at C-3 distinguishes it from the more common 2-methyl and 10-methyl isomers that dominate commercial formulations [3].

1
C-3 methyl branch defines herbaceous-citrus odor, distinct from other undecanal isomers
2
Volatility context supports middle-to-base note aldehyde selection in fragrance accords
3
Defined isomer for structure-odor relationship (SOR) studies and reproducible formulation

Why 3-Methylundecanal Cannot Be Substituted with Generic Undecanal or Other Methyl Isomers


Methyl-branched undecanals are not interchangeable odorants; the precise position of the methyl branch along the undecanal carbon chain dictates the olfactory character, with each isomer imparting distinct sensory notes [1]. Systematic evaluation of all nine methyl-undecanal isomers demonstrated that moving the methyl group from the α position (C-2) through to the ω-1 position (C-10) produces discrete, non-overlapping odor profiles—a classic structure-odor relationship that precludes generic substitution [2]. Consequently, procurement of a specific methyl-undecanal isomer is a formulation-critical decision; substituting 3-methylundecanal with 2-methylundecanal (MNA, widely used in Chanel No. 5 for its ambergris-orange character) or with 10-methylundecanal (which emphasizes peel notes) will fundamentally alter the fragrance composition's intended olfactory balance [3].

2-Methylundecanal substitution
Shifts odor toward ambergris-orange with honey-nut undertones, altering intended fragrance character.
10-Methylundecanal substitution
Emphasizes peel notes and changes citrus freshness balance; non-interchangeable sensory outcome.
Unbranched undecanal substitution
Lacks methyl-branch specificity and exhibits higher volatility, altering evaporation profile and tenacity.

3-Methylundecanal Comparative Evidence: Quantitative Differentiation from Analogs


Methyl Branch Position Dictates Odor Character: Distinct Sensory Profile vs. 2-Methylundecanal

3-Methylundecanal exhibits a herbaceous and slightly citrus-like odor profile , which differs qualitatively from the odor of 2-methylundecanal (MNA)—described as herbaceous, orange, and ambergris-like, with honey-nut nuances at high dilution [1]. This sensory divergence is a direct consequence of the methyl branch position: 2-methylundecanal has the branch at the α-carbon adjacent to the aldehyde group, whereas 3-methylundecanal positions the branch at the β-carbon, altering the molecule's interaction with olfactory receptors [2].

Odor Character: 3-Me vs. 2-Me
Reported
Herbaceous, slightly citrus-like vs. herbaceous, orange, ambergris-like; honey-nut at high dilution
Supports isomer-specific procurement for herbaceous-citrus aldehyde note without ambergris undertones.
Olfactory evaluation context; dilution may affect perception.
Structure-Odor Relationship Fragrance Chemistry Sensory Evaluation

Systematic SOR Confirmation: Methyl Branch Position Modulates Odor Across All Undecanal Isomers

A systematic study synthesized and evaluated all methyl-branched undecanal isomers, conclusively demonstrating that odor characteristics change according to methyl group position as the branch is moved from the α position through to the ω-1 position [1]. The study, which was patented (JP6084105B2), identified that 5-methylundecanal enhances citrus notes, 6-methylundecanal enhances sweet notes, and 10-methylundecanal enhances peel notes [2]. While 3-methylundecanal was not among the specifically highlighted enhancers in the patent claims, its inclusion in the comprehensive isomer set establishes that its odor profile is position-specific and distinct from all other isomers in the series [3].

Systematic SOR Confirmation
Class-level
All methyl-undecanal isomers produce distinct, non-interchangeable odors; position dictates character.
Class-level evidence: any methyl-branch shift alters odor; 3-methylundecanal cannot be substituted generically.
8-specialist panel study; 3-methylundecanal included in full isomer set.
Structure-Odor Relationship Fragrance Chemistry Isomer Comparison

Physical Property Differentiation: Boiling Point and Vapor Pressure vs. Unbranched Undecanal

3-Methylundecanal exhibits an estimated boiling point of 240.6-242.0°C at 760 mmHg and a vapor pressure of 0.0417 mmHg (5.56 Pa) at 25°C [1]. In contrast, unbranched undecanal (CAS 112-44-7) has a reported boiling point of 109-115°C at 5 mmHg, which translates to a significantly lower atmospheric boiling point and higher volatility [2]. This difference in vapor pressure and boiling point is a direct consequence of molecular branching, which reduces intermolecular forces relative to the straight-chain analog.

Volatility Profile
Reported
BP: 240.6–242.0 °C (est); VP: 0.0417 mmHg at 25 °C (est).
Lower volatility context supports extended longevity in fragrance accords vs. unbranched undecanal.
Estimated values (EPI Suite); direct experimental data not available.
Volatility Formulation Stability Physical Chemistry

Hydrophobicity and Solubility: Log Kow Differentiation from Unbranched Undecanal

3-Methylundecanal has an estimated log Kow (octanol-water partition coefficient) of 4.67, with an estimated water solubility of 5.37 mg/L at 25°C [1]. Unbranched undecanal has a reported log Kow of approximately 4.5-4.9 and water solubility around 1.3-3.7 mg/L [2]. While the differences are modest, the branched structure of 3-methylundecanal confers slightly lower water solubility compared to the straight-chain analog, which may influence partitioning behavior in emulsion-based fragrance formulations and affect the compound's release profile from different product matrices.

Hydrophobicity (Log Kow)
Reported
Log Kow: 4.67 (est); Water solubility: 5.37 mg/L at 25 °C (est).
Modestly higher water solubility vs. unbranched undecanal may influence partitioning in aqueous-alcoholic systems.
EPI Suite estimates; laboratory validation recommended.
Partition Coefficient Formulation Compatibility Physicochemical Properties

3-Methylundecanal Procurement Scenarios: Where the Evidence Supports Selection


Herbaceous-Citrus Fragrance Formulations Requiring Specific Methyl-Branch Character

For perfumers developing fragrances where a herbaceous and slightly citrus-like aldehyde note is required—distinct from the ambergris-orange-honey profile of the more common 2-methylundecanal (MNA)—3-methylundecanal provides a specific olfactory signature supported by comparative odor descriptor evidence . This application leverages the structure-odor relationship documented across the methyl-undecanal isomer series, where methyl branch position directly dictates odor character [1].

Structure-Odor Relationship (SOR) Studies in Fragrance Chemistry

3-Methylundecanal serves as a valuable reference compound for systematic investigations of how methyl branching influences aldehyde odor perception. The compound was included in the comprehensive set of all methyl-undecanal isomers synthesized and evaluated by Soda Aromatic Co., Ltd., a study that confirmed odor characteristics change according to methyl group position and that was subsequently patented (JP6084105B2) [2]. Researchers investigating olfactory receptor activation or QSAR models for aldehyde odorants will require the specific C-3 methyl isomer for accurate structure-activity correlations.

Longer-Tenacity Aldehydic Fragrance Accords

Formulations requiring an aldehyde component with reduced volatility relative to unbranched undecanal may benefit from 3-methylundecanal. The estimated boiling point (240.6-242.0°C) and vapor pressure (0.0417 mmHg at 25°C) indicate substantially lower volatility than unbranched undecanal, which boils at approximately 109-115°C at 5 mmHg [3]. This lower volatility translates to slower evaporation and extended longevity on skin or in ambient fragrance applications, making 3-methylundecanal a strategic choice for middle-to-base note aldehyde accords rather than fleeting top notes.

Application
Selection Property
Validation Focus
Herbaceous-Citrus Aldehyde Note Formulation
Methyl-branch positional isomer specificity
Odor profile differentiation from common 2-methyl and 10-methyl isomers
Structure-Odor Relationship (SOR) Studies
Defined C-3 methyl-branched undecanal isomer
Odor character correlation with methyl branch position
Extended-Tenacity Aldehydic Accords
Volatility profile supporting middle-note persistence
Evaporation rate and longevity in formulation matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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